7,8-Dimethoxy-4-methyl-2H-chromen-2-one
Description
Overview of Coumarins in Contemporary Academic Research
Coumarins are a major class of naturally occurring phenolic compounds characterized by a benzopyran-2-one nucleus. mdpi.com First isolated in 1820, these secondary metabolites are found extensively in plants, particularly in the families Apiaceae and Rutaceae, as well as in some fungi and bacteria. mdpi.com The scientific community has shown increasing interest in coumarins due to their vast range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and neuroprotective effects. nih.govmdpi.com Their versatile and relatively simple scaffold is amenable to chemical modification, making them privileged structures in medicinal chemistry for the development of new therapeutic agents. nih.gov Researchers continue to explore both natural and synthetic coumarin (B35378) analogues to enhance existing biological activities and discover new medicinal applications. nih.gov The broad spectrum of action is attributed to their ability to interact with various enzymes and receptors within living organisms.
Structural Classification and General Research Significance of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one as a Benzopyrone Derivative
7,8-Dimethoxy-4-methyl-2H-chromen-2-one belongs to the coumarin family, which is a subclass of benzopyrones. Its core structure consists of a benzene (B151609) ring fused to an α-pyrone ring. Specifically, this compound is a derivative of 4-methylcoumarin, distinguished by the presence of two methoxy (B1213986) (-OCH₃) groups at the C-7 and C-8 positions of the benzene ring and a methyl (-CH₃) group at the C-4 position of the pyrone ring.
The research significance of this compound stems from its specific substitution pattern. The benzopyrone nucleus itself is a key pharmacophore, and its substituents critically influence its physicochemical properties and biological interactions. pnrjournal.com The electron-donating methoxy groups and the hydrophobic methyl group on the scaffold of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one are known to affect its solubility, metabolic stability, and ability to bind to molecular targets, thereby modulating its biological effects. The synthesis of such substituted 4-methylcoumarins is often achieved through methods like the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. pmf.unsa.ba
Historical Context of Related Coumarin Derivatives in Chemical and Biological Investigations
The history of coumarins began with the isolation of the parent compound, coumarin, from tonka beans in 1820. Its chemical synthesis was first accomplished by William Henry Perkin in 1868. A pivotal moment in the biological investigation of coumarins occurred with the identification of dicoumarol. This molecule was discovered as the causative agent of a bleeding disease in cattle that had consumed moldy sweet clover. This discovery revealed the potent anticoagulant properties of 4-hydroxycoumarin (B602359) derivatives, a characteristic not present in the parent coumarin molecule itself. This led to the development of clinically significant anticoagulant drugs, such as warfarin, which are vitamin K antagonists. Beyond anticoagulation, subsequent research has uncovered a wide array of pharmacological activities in various coumarin derivatives, including anti-inflammatory, antimicrobial, and antitumor properties, establishing them as a staple in drug discovery programs.
Rationale for Focused Research on 7,8-Dimethoxy-4-methyl-2H-chromen-2-one and its Analogues
Focused research on 7,8-Dimethoxy-4-methyl-2H-chromen-2-one and its analogues is driven by the principles of medicinal chemistry, where systematic structural modifications are used to explore and optimize biological activity. The substitution pattern of this specific molecule provides a clear rationale for its investigation.
Structure-activity relationship (SAR) studies on related compounds have demonstrated that the nature and position of substituents on the coumarin ring are critical for bioactivity. For instance, studies on angiogenesis inhibitors have shown that a 6,7-dimethoxy substitution pattern is important for activity. nih.gov Similarly, research into anticancer agents has explored 7,8-dihydroxy-4-arylcoumarins, highlighting the significance of oxygen-containing functional groups at these positions for inhibiting cancer cell proliferation. researchgate.net The methylation of hydroxyl groups, such as in 7,8-Dimethoxy-4-methyl-2H-chromen-2-one, can alter a compound's properties, potentially leading to decreased inhibitory activity against certain targets like the Mcl-1 protein, but could enhance other activities or improve pharmacokinetic profiles. nih.gov
Therefore, 7,8-Dimethoxy-4-methyl-2H-chromen-2-one serves as an important chemical entity for several reasons:
Investigating the Role of Methoxy Groups: It allows researchers to study the specific contribution of the 7,8-dimethoxy pattern to various biological effects, such as anticancer or anti-inflammatory actions, compared to its dihydroxy (catechol) analogues. nih.govresearchgate.net
Scaffold for Further Derivatization: The compound serves as a foundational structure for the synthesis of new derivatives. By modifying the methoxy or methyl groups, or by adding other functional groups to the coumarin core, chemists can develop novel compounds with potentially enhanced potency, selectivity, or improved physicochemical properties. nih.govnih.gov
This systematic approach of synthesizing and evaluating analogues is fundamental to drug discovery and aims to build a comprehensive understanding of how chemical structure translates to biological function.
Data Tables
Physicochemical Properties of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂O₄ | sigmaaldrich.com |
| Molecular Weight | 220.22 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| SMILES String | O=C1OC(C(OC)=C(OC)C=C2)=C2C(C)=C1 | sigmaaldrich.com |
| InChI Key | KVRKWGMQOATVAE-UHFFFAOYSA-N | sigmaaldrich.com |
Properties
IUPAC Name |
7,8-dimethoxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-6-10(13)16-11-8(7)4-5-9(14-2)12(11)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRKWGMQOATVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 7,8-Dimethoxy-4-methyl-2H-chromen-2-one
Traditional synthetic routes to 7,8-Dimethoxy-4-methyl-2H-chromen-2-one rely on well-known condensation reactions that form the heterocyclic ring, followed by or preceded by the introduction of the required functional groups.
Cyclization Reactions for Chromen-2-one Ring Formation (e.g., Pechmann, Knoevenagel)
The formation of the fundamental coumarin (B35378) skeleton is most commonly achieved through classic name reactions such as the Pechmann condensation and the Knoevenagel condensation.
The Pechmann condensation is a widely utilized method for synthesizing coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgresearchgate.net For the synthesis of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one, this reaction would involve the condensation of 2,3-dimethoxyphenol with ethyl acetoacetate . The reaction is typically catalyzed by a strong acid like sulfuric acid, which facilitates an initial transesterification followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) onto the activated aromatic ring, and subsequent dehydration to form the final chromen-2-one ring. wikipedia.org The reaction's course and yield are highly dependent on the nature of the phenol, the β-ketoester, and the catalyst used. arkat-usa.org
The Knoevenagel condensation provides an alternative route, typically involving the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine. encyclopedia.pubwikipedia.orgsigmaaldrich.com To produce the target molecule via this method, one would start with 2-hydroxy-3,4-dimethoxybenzaldehyde and react it with a compound like ethyl acetoacetate. The reaction proceeds via a nucleophilic addition followed by the elimination of a water molecule to form the α,β-unsaturated system characteristic of coumarins. wikipedia.org
Introduction of Methyl and Dimethoxy Substituents at Specific Positions
The specific substitution pattern of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one is strategically incorporated through the choice of starting materials or through subsequent modification reactions.
Introduction of the C4-Methyl Group : In the context of the Pechmann condensation, the methyl group at the C4 position is conveniently sourced from the β-ketoester. The use of ethyl acetoacetate directly installs the methyl group at the desired position on the newly formed pyrone ring. wikipedia.org
Introduction of the C7 and C8-Dimethoxy Groups : The two methoxy (B1213986) groups are typically introduced by selecting a phenol precursor that already contains these substituents. For the target compound, 2,3-dimethoxyphenol serves as the ideal starting material in a Pechmann condensation. Alternatively, a multi-step approach can be employed, starting with a dihydroxycoumarin, such as 7,8-dihydroxy-4-methyl-2H-chromen-2-one . This intermediate can then be subjected to a methylation reaction using a reagent like methyl iodide (CH₃I) in the presence of a base (e.g., Na₂CO₃ or NaH) to convert the hydroxyl groups into methoxy groups. nih.gov
Multistep Synthesis Strategies from Precursors
The synthesis of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one is inherently a multistep process, beginning with simpler, commercially available precursors. A common and direct strategy is the one-pot Pechmann condensation previously described.
A representative multistep synthesis can be outlined as:
Precursor Selection : The synthesis begins with the selection of appropriate precursors, namely 2,3-dimethoxyphenol and ethyl acetoacetate .
Pechmann Condensation : These precursors are reacted in the presence of an acid catalyst (e.g., concentrated H₂SO₄, AlCl₃, or P₂O₅) to construct the coumarin ring system directly with the desired substituents in place. researchgate.net
Workup and Purification : The reaction mixture is typically poured into ice water to precipitate the crude product, which is then filtered, washed, and purified, often by recrystallization from a suitable solvent like ethanol (B145695), to yield pure 7,8-Dimethoxy-4-methyl-2H-chromen-2-one. pnrjournal.com
Syntheses of structurally similar compounds, such as 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one, have been achieved through more elaborate multi-step pathways starting from natural products like apiol, highlighting the versatility of synthetic strategies in accessing highly substituted coumarins. mdpi.com
Advanced Synthetic Approaches and Reaction Conditions
In line with the principles of green chemistry, modern synthetic methods aim to improve the efficiency and environmental footprint of coumarin synthesis by employing advanced catalysts and reaction conditions. eurekalert.orgbenthamdirect.com These approaches often lead to higher yields, shorter reaction times, and easier purification procedures compared to conventional methods. eurekaselect.com
Catalyst-Mediated Synthesis (e.g., Ionic Liquids)
The choice of catalyst is critical in coumarin synthesis. While strong mineral acids are traditional, they are corrosive and can lead to side products. researchgate.net Research has focused on developing more benign and reusable catalysts.
Ionic Liquids (ILs) : Ionic liquids have emerged as effective catalysts and reaction media for the Pechmann condensation. eurekalert.orgrsc.org For instance, the cholinium-based ionic liquid N,N'-dimethylaminoethanol hydrosulfate has been shown to be an efficient and reusable catalyst for coumarin synthesis under solvent-free conditions. rsc.org The use of ILs can enhance reaction rates and simplify product separation.
Solid Acid Catalysts : Heterogeneous solid acid catalysts such as Amberlyst-15, montmorillonite (B579905) K-10, and sulfated zirconia offer advantages like easy separation from the reaction mixture and potential for recycling. researchgate.net Sulfamic acid has also been demonstrated as an effective, mild, and inexpensive solid Brønsted acid catalyst for the Pechmann reaction under solvent-free conditions, providing moderate to excellent yields of various coumarins. arkat-usa.org
The table below summarizes various catalysts used in the Pechmann condensation for coumarin synthesis.
Table 1: Catalysts for Pechmann Condensation
| Catalyst | Reaction Conditions | Advantages |
|---|---|---|
| Concentrated H₂SO₄ | Traditional heating | High reactivity |
| AlCl₃, P₂O₅ | Anhydrous conditions | Effective for less reactive phenols |
| Ionic Liquids | Solvent-free, heating | Reusability, green solvent |
| Amberlyst-15 | Solvent-free, microwave | High yields, reusable solid catalyst |
| Sulfamic Acid | Solvent-free, heating | Mild, inexpensive, solid catalyst |
Solvent-Free and Environmentally Conscious Methodologies
To minimize the use and generation of hazardous substances, several environmentally conscious techniques have been applied to coumarin synthesis. benthamdirect.comeurekaselect.com
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields. kjscollege.com For example, the Knoevenagel condensation of salicylaldehydes with ethyl acetate (B1210297) derivatives has been performed rapidly under solvent-free conditions using microwave heating. kjscollege.com The Pechmann reaction catalyzed by Cr(NO₃)₃·9H₂O has also been successfully carried out under microwave irradiation. derpharmachemica.com
Ultrasound-Assisted Synthesis : Sonication is another energy-efficient technique that can promote the synthesis of coumarins. nih.gov Ultrasound irradiation has been used to accelerate the Knoevenagel condensation, sometimes in the presence of novel nanocatalysts or in green solvents like water. nih.gov
Solvent-Free Reactions : Conducting reactions without a solvent (neat) or under solid-phase conditions is a cornerstone of green chemistry. kjscollege.comnih.gov The Pechmann condensation, for instance, can be effectively performed under solvent-free conditions using catalysts like ionic liquids or sulfamic acid, which simplifies the workup process and reduces chemical waste. arkat-usa.orgrsc.org
These advanced methods not only make the synthesis of compounds like 7,8-Dimethoxy-4-methyl-2H-chromen-2-one more sustainable but can also enhance reaction performance in terms of yield and purity. eurekaselect.com
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including coumarins. This technology offers significant advantages over conventional heating methods, such as reduced reaction times, higher yields, and often, cleaner reaction profiles. eurekaselect.comnih.gov The synthesis of coumarin derivatives can be effectively achieved through several classical reactions adapted for microwave irradiation.
Key reactions for synthesizing the coumarin core that benefit from microwave assistance include:
Pechmann Condensation: This method involves the reaction of a phenol with a β-ketoester. The use of catalysts like FeF₃ under solvent-free microwave conditions provides a green, one-pot synthesis of coumarin derivatives in good yields. nih.gov Other solid acid catalysts such as Amberlyst-15 and zeolite β have also proven effective, with Amberlyst-15 showing high activity in the solvent-free microwave-assisted synthesis of 7-hydroxy-4-methylcoumarin. mdpi.com Fly ash has also been utilized as an economical and environmentally friendly catalyst under microwave irradiation. derpharmachemica.com
Knoevenagel Condensation: This reaction, involving the condensation of an aldehyde with an active methylene compound, is a prominent method for coumarin synthesis under microwave heating. eurekaselect.com
Vilsmeier-Haack and Perkin Reactions: These are additional classical methods that have been successfully adapted for the microwave-assisted synthesis of coumarins. eurekaselect.com
Microwave irradiation not only accelerates the formation of the primary coumarin ring but is also employed in subsequent derivatization steps. For instance, the synthesis of novel N-acylhydrazone and semicarbazone derivatives of 7-hydroxy-coumarins has been achieved with significantly reduced reaction times (from ~24 hours to ~1 hour) and higher yields using microwave assistance. rsc.org
The following table summarizes the advantages of microwave-assisted synthesis for coumarin derivatives.
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Often several hours to days | Reduced to minutes or a few hours rsc.org |
| Yields | Variable, sometimes moderate | Generally higher yields nih.govrsc.org |
| Energy Efficiency | Lower | Higher due to direct heating of reactants |
| Solvent Use | Often requires large volumes of solvents | Can be performed under solvent-free conditions nih.govmdpi.com |
| By-products | Can lead to more side reactions | Often results in cleaner products and easier work-up |
Strategic Derivatization of the Chromen-2-one Scaffold
The 2H-chromen-2-one core is a privileged scaffold that allows for extensive chemical modification at various positions. These derivatizations are crucial for tuning the molecule's physicochemical properties and biological activities.
Substitutions and Functionalizations at C-3 and C-4 Positions
The C-3 and C-4 positions of the coumarin ring are particularly amenable to functionalization, which significantly influences the molecule's properties. mdpi.comnih.gov The presence of a carboxylic acid group at the C-3 position, as in coumarin-3-carboxylic acid, activates the scaffold for various transformations, including decarboxylative functionalizations and cyclization reactions. ias.ac.inresearchgate.net
At the C-4 position:
Halogenation: The introduction of a chloromethyl group at the C-4 position, yielding compounds like 4-(chloromethyl)-7-methoxy-2H-chromen-2-one, serves as a key step for further derivatization, such as the synthesis of Schiff base hybrids.
Aryl and Alkenyl Introduction: Palladium-catalyzed cross-coupling reactions can introduce aryl groups at the C-4 position. mdpi.com Ruthenium catalysts have been used to install alkenyl moieties at this position, often directed by a carbonyl group at C-3. mdpi.com
Trifluoromethyl Group: The introduction of a hydrophobic, electron-withdrawing trifluoromethyl group (CF₃) at the C-4 position of 6,7-dihydroxycoumarin has been shown to enhance its inhibitory activity against the Mcl-1 protein.
At the C-3 position:
Heterocycle Introduction: The C-3 position is a common site for the introduction of various heterocyclic rings. For example, 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl) derivatives of coumarin have been synthesized. nih.gov
Fluorinated Groups: Selective C-3 functionalization with difluoromethyl groups has been achieved through silver-catalyzed oxidative decarboxylation. nih.gov
Coupling Reactions: Copper-catalyzed decarboxylative cross-coupling of coumarin-3-carboxylic acid with 4-thiazolidinones has been developed to produce coumarinyl-4-thiazolidinone derivatives. researchgate.net
The following table provides examples of functional groups introduced at the C-3 and C-4 positions and the synthetic methods used.
| Position | Functional Group | Synthetic Method |
| C-4 | -CH₂Cl | Pechmann condensation followed by functionalization |
| C-4 | Aryl groups | Palladium-catalyzed oxidative Heck reaction mdpi.com |
| C-4 | -CF₃ | Acid-catalyzed Pechmann condensation |
| C-3 | 1,2,4-Triazole (B32235) | Multi-step synthesis from substituted salicylaldehyde (B1680747) nih.gov |
| C-3 | -SCF₃ | Decarboxylative trifluoromethylthiolation ias.ac.in |
| C-3 | Thiazolidinone | Copper-catalyzed decarboxylative cross-coupling researchgate.net |
Modifications and Hybridizations at C-7 and C-8 Positions
The C-7 and C-8 positions, often bearing hydroxyl or methoxy groups, are key sites for modification to alter the solubility, lipophilicity, and receptor-binding properties of the coumarin molecule.
Alkylation: The hydroxyl group at C-7 is frequently alkylated to introduce linkers for attaching other functional moieties. For example, reaction of 7-hydroxy-4-methylcoumarin with 1,4-dibromobutane (B41627) yields a butoxy linker, which can then be coupled with various arylpiperazines. acs.org Similarly, reaction with ethyl chloroacetate (B1199739) produces an acetate derivative that serves as a precursor for hydrazides and subsequent oxadiazole synthesis. wisdomlib.org
Etherification: Ether linkages are commonly formed at the C-7 position. For instance, 7-hydroxy-4-methylcoumarin can be refluxed with 1-bromo-2-chloroethane (B52838) to afford a 7-(2-chloroethoxy) derivative, a key intermediate for triazole synthesis.
Nitration and Acetylation: The coumarin ring can undergo electrophilic substitution. For example, nitration can occur at the C-8 position, and acetylation is also a common modification at various positions, influencing the molecule's biological profile.
Demethylation/Methylation: The methoxy groups at C-7 and C-8 can be selectively demethylated to yield hydroxyl groups, or conversely, hydroxyl groups can be methylated. This interplay is important as the presence of a catechol (dihydroxy) group can be crucial for certain biological activities, while methylation can alter these effects.
Introduction of Nitrogen-Containing Heterocycles (e.g., Triazole, Oxadiazole, Imidazolium, Piperazine)
The hybridization of the coumarin scaffold with nitrogen-containing heterocycles is a widely explored strategy to generate novel compounds with enhanced pharmacological properties. nih.govbenthamdirect.comiyte.edu.tr
Triazoles: 1,2,3- and 1,2,4-triazole rings are frequently incorporated into coumarin structures. nih.govnih.gov The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition (click chemistry) is a common method for synthesizing 1,2,3-triazole-linked coumarin hybrids. mdpi.comacs.org These hybrids are synthesized by reacting a coumarin bearing a terminal alkyne with an organic azide. mdpi.com 1,2,4-triazole derivatives can be synthesized from coumarin-hydrazide intermediates. nih.gov
Oxadiazoles: 1,3,4-Oxadiazole derivatives are another important class of coumarin hybrids. benthamdirect.comingentaconnect.com A common synthetic route involves the conversion of a coumarin ester to a hydrazide, which is then cyclized with various reagents like carbon disulfide or by reacting with substituted benzoic acids in the presence of a dehydrating agent like POCl₃ to form the oxadiazole ring. wisdomlib.orgnih.gov
Imidazolium and Imidazole (B134444): Coumarin-imidazole hybrids have been synthesized by incorporating the imidazole moiety at the C-3 position of the coumarin ring. nih.govcu.edu.tr These syntheses can involve the insertion of a thiophene (B33073) π-spacer between the two heterocyclic rings. nih.gov Furthermore, imidazole itself can be used as a catalyst in the green synthesis of coumarin derivatives like dihydrofuro[3,2-c]coumarins. nih.gov
Piperazine: Piperazine moieties are often introduced, typically linked to the C-7 position of the coumarin via an alkoxy chain. acs.orgnih.gov The synthesis usually involves the reaction of a haloalkoxy-coumarin intermediate with an appropriate N-arylpiperazine in the presence of a base like potassium carbonate. acs.orgnih.gov
Synthesis of Schiff Bases and Hydrazone Derivatives
Schiff bases (imines) and hydrazones are important classes of derivatives formed by the condensation of an amine or hydrazine (B178648) with a carbonyl group, respectively. These linkages are valuable in creating extended conjugated systems and have been widely explored in coumarin chemistry. tandfonline.comijrrjournal.comnih.govnih.govrsc.orgdovepress.combohrium.comiosrphr.orgrsc.orgafricaresearchconnects.com
Schiff Bases: The synthesis of coumarin-based Schiff bases typically involves the condensation reaction of an amino-coumarin derivative with various aromatic aldehydes. tandfonline.comiosrphr.org Alternatively, a formyl-coumarin (an aldehyde on the coumarin ring) can be reacted with different amines. dovepress.com The reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a solvent like ethanol under reflux. iosrphr.org The resulting C=N (azomethine) linkage is a key feature of these compounds. tandfonline.com
Hydrazone Derivatives: Hydrazone derivatives are synthesized from coumarin-hydrazide intermediates. ijrrjournal.comnih.gov A common precursor is 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide, which is prepared from 7-hydroxy-4-methylcoumarin. This hydrazide is then condensed with a variety of substituted aldehydes or ketones to yield the corresponding hydrazone derivatives, characterized by the -CO-NH-N=CH- group. nih.govrsc.orgrsc.org Microwave assistance has been shown to significantly improve the efficiency of hydrazone synthesis. rsc.org
The table below illustrates the key functional groups and typical reactants for these syntheses.
| Derivative Type | Key Functional Group | Typical Coumarin Precursor | Reactant |
| Schiff Base | >C=N- (Imine/Azomethine) | Amino-coumarin | Aromatic Aldehyde tandfonline.com |
| Schiff Base | >C=N- (Imine/Azomethine) | Formyl-coumarin | Aromatic Amine dovepress.com |
| Hydrazone | -CO-NH-N=CH- | Coumarin-hydrazide | Aldehyde or Ketone nih.gov |
Exploration of Other Functional Group Integrations (e.g., Sulfonates, Ferrocenyl moieties)
Beyond the more common heterocycles, the coumarin scaffold has been functionalized with a diverse range of other chemical moieties to explore novel properties.
Sulfonates and Sulfonamides: Coumarin sulfonamides are a significant class of derivatives. nih.gov They are typically synthesized by reacting an amino-coumarin with a sulfonyl chloride derivative in a basic solvent like pyridine. nih.gov Another approach involves reacting a coumarin-thiazolyl derivative with benzenesulfonyl chloride. nih.gov The synthesis of coumarin sulfonate esters has also been reported, which can be valuable for creating prodrugs. d-nb.inforesearchgate.net
Ferrocenyl Moieties: Ferrocene (B1249389), a metallocene with a unique sandwich structure, has been conjugated with coumarins to create organometallic-organic hybrids. researchgate.net The synthesis of these conjugates can be achieved by forming an ester linkage between a ferrocene-carboxylic acid and a hydroxy-coumarin. sioc-journal.cn Another method involves the Staudinger ligation, where an azidonucleoside is reacted with triphenylphosphine (B44618) and then with a ferrocene derivative to form the labeled conjugate. beilstein-journals.org These ferrocene-coumarin conjugates are investigated for their electrochemical properties and potential biological activities. researchgate.netsioc-journal.cn
Spectroscopic and Advanced Analytical Characterization for Research Purity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 7,8-Dimethoxy-4-methyl-2H-chromen-2-one structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one, specific signals (resonances) correspond to each unique proton in the molecule. The synthesis of this compound from its dihydroxy precursor, 7,8-dihydroxy-4-methylcoumarin (B1670369), can be monitored by the appearance of characteristic signals for the methoxy (B1213986) groups. Research has noted the emergence of sharp singlets for these methoxy groups at approximately δ 3.88 ppm, confirming successful methylation. researchgate.net
A complete, assigned ¹H NMR spectrum would further show distinct signals for the methyl group protons, the vinylic proton on the pyrone ring, and the two aromatic protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns confirming the substitution pattern.
Detailed ¹H NMR spectral data for all protons is not consistently available in public literature, but the table below outlines the expected signals.
| Proton Assignment | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
| C4-CH₃ | 2.2 - 2.5 | Singlet (s) |
| C7-OCH₃ | 3.8 - 4.0 | Singlet (s) |
| C8-OCH₃ | 3.8 - 4.0 | Singlet (s) |
| H-3 | 6.0 - 6.3 | Singlet (s) or narrow Quartet (q) |
| H-5 | 7.0 - 7.5 | Doublet (d) |
| H-6 | 6.8 - 7.2 | Doublet (d) |
Note: The table is based on typical values for coumarin (B35378) structures; specific experimental data is limited.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 7,8-Dimethoxy-4-methyl-2H-chromen-2-one, twelve distinct signals would be expected, corresponding to the twelve carbon atoms in its structure. The spectrum would clearly show signals for the carbonyl carbon of the lactone ring (typically in the δ 160-165 ppm range), carbons attached to oxygen (aromatic and methoxy), aromatic and vinylic carbons, and the aliphatic methyl carbon.
| Carbon Assignment | Expected Chemical Shift (δ) Range (ppm) |
| C2 (C=O) | 160 - 165 |
| C3 | 110 - 115 |
| C4 | 150 - 155 |
| C4a | 110 - 115 |
| C5 | 120 - 128 |
| C6 | 110 - 115 |
| C7 | 145 - 155 |
| C8 | 140 - 150 |
| C8a | 145 - 150 |
| C4-CH₃ | 18 - 25 |
| C7-OCH₃ | 55 - 60 |
| C8-OCH₃ | 55 - 60 |
Note: The table is based on typical values for coumarin structures; specific experimental data is limited.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For 7,8-Dimethoxy-4-methyl-2H-chromen-2-one, a key correlation would be observed between the aromatic protons H-5 and H-6, confirming their ortho relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbon atoms they are attached to. It allows for the definitive assignment of each carbon that bears a proton (CH, CH₂, CH₃). For example, the proton signal for the C4-methyl group would show a cross-peak to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting the different fragments of the molecule and identifying quaternary (non-protonated) carbons. Key HMBC correlations would include signals from the methoxy protons to the C-7 and C-8 carbons, respectively, and from the C4-methyl protons to the C-3, C-4, and C-4a carbons.
While these techniques are standard for characterization, specific 2D NMR data sets for this compound are not publicly documented.
Infrared (IR) Spectroscopy Analysis for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The spectrum of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one is expected to show characteristic absorption bands confirming its key structural features.
Specific experimental IR data for this compound is not widely published, but the expected absorption regions are listed below.
| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |
| α,β-Unsaturated Lactone | C=O stretch | 1700 - 1740 |
| Aromatic Ring | C=C stretch | 1500 - 1620 |
| Aryl Ether | C-O-C stretch (asymmetric) | 1200 - 1275 |
| Aryl Ether | C-O-C stretch (symmetric) | 1020 - 1075 |
| Alkene | =C-H bend | 800 - 900 |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular ion peak (M⁺) for 7,8-Dimethoxy-4-methyl-2H-chromen-2-one would be observed at an m/z value corresponding to its molecular weight (220.22).
Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) from the pyrone ring. Further fragmentation would likely involve cleavages of the methoxy groups (loss of ·CH₃ or CH₂O).
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule with high confidence. For 7,8-Dimethoxy-4-methyl-2H-chromen-2-one, HRMS analysis has shown a molecular ion peak for the protonated molecule ([M+H]⁺) at m/z 221.0812 . researchgate.net This experimental value is in close agreement with the theoretical mass calculated for the formula C₁₂H₁₃O₄⁺, thus confirming the elemental composition of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the context of analyzing 7,8-Dimethoxy-4-methyl-2H-chromen-2-one, GC-MS provides critical information regarding its purity and structural characteristics through its distinct retention time and mass fragmentation pattern. The compound is introduced into the GC, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the capillary column. benthamopen.com
Following separation in the gas chromatograph, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. For coumarins, a characteristic fragmentation pathway involves the loss of a carbon monoxide (CO) molecule from the pyrone ring. benthamopen.com For 7,8-Dimethoxy-4-methyl-2H-chromen-2-one, which has a molecular weight of 220.22 g/mol , the mass spectrum would be expected to show a prominent molecular ion peak ([M]+) at m/z 220. sigmaaldrich.com Subsequent fragmentation would likely involve the loss of methyl groups (CH₃) from the methoxy substituents and the characteristic loss of CO. benthamopen.com High-resolution GC-MS can distinguish between fragments with the same nominal mass, such as CO and N₂, ensuring accurate formula generation for fragments. benthamopen.com
| Table 1: Typical GC-MS Parameters and Expected Data for 7,8-Dimethoxy-4-methyl-2H-chromen-2-one | |
|---|---|
| Parameter | Description / Expected Value |
| GC Column | Typically a fused-silica capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness). benthamopen.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). benthamopen.com |
| Injector Temperature | 280°C. benthamopen.com |
| Oven Temperature Program | A temperature ramp, for example: initial temperature of 40°C, ramped to 300°C. benthamopen.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV. benthamopen.com |
| Expected Molecular Ion [M]+ | m/z 220, corresponding to the molecular formula C₁₂H₁₂O₄. sigmaaldrich.com |
| Primary Fragmentation | Loss of CO (28 Da) to form a benzofuran (B130515) radical ion; loss of CH₃ (15 Da). benthamopen.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of coumarins, particularly for those that may be heat-labile or less volatile, making them less suitable for GC-MS. nih.govnih.gov The method combines the high separation capability of liquid chromatography with the sensitive and specific detection of mass spectrometry. For 7,8-Dimethoxy-4-methyl-2H-chromen-2-one, a reversed-phase HPLC system is typically employed, allowing for the separation of the compound from impurities or other components in a mixture. nih.gov
After elution from the LC column, the analyte enters the mass spectrometer source, commonly an electrospray ionization (ESI) source, which ionizes the molecules in the liquid phase. This "soft" ionization technique typically results in a prominent protonated molecular ion ([M+H]+). For 7,8-Dimethoxy-4-methyl-2H-chromen-2-one, a high-resolution mass spectrometry (HRMS) measurement would detect a molecular ion peak at m/z 221.0812, corresponding to [C₁₂H₁₃O₄]+. Tandem mass spectrometry (LC-MS/MS) can be used for even greater specificity, where the precursor ion (m/z 221) is selected and fragmented to produce characteristic product ions. nih.gov This approach, often using Multiple Reaction Monitoring (MRM), is highly sensitive and quantitative, making it ideal for profiling coumarins in complex matrices. nih.gov
| Table 2: Typical LC-MS Parameters and Expected Data for 7,8-Dimethoxy-4-methyl-2H-chromen-2-one | |
|---|---|
| Parameter | Description / Expected Value |
| LC Column | Reversed-phase C18 column. |
| Mobile Phase | A gradient of water (often with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), positive mode. |
| Expected Protonated Molecule [M+H]+ | m/z 221.0812. |
| Detection Mode | Full scan for identification; Multiple Reaction Monitoring (MRM) for quantification. nih.gov |
| Application | Purity assessment, impurity profiling, and quantification in complex mixtures. nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to probe the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the α-benzopyrone skeleton of coumarins. researchgate.net The UV-Vis spectrum of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one is characterized by absorption bands that correspond to π→π* transitions within its conjugated system.
The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the coumarin ring. The two electron-donating methoxy groups (-OCH₃) at the C7 and C8 positions act as auxochromes, which typically cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted coumarin core. researchgate.net For comparison, a related compound, 7-hydroxy-4-methylcoumarin, exhibits a maximum absorption wavelength at 322 nm, which is attributed to its cinnamoyl chromophore. researchgate.net The spectrum of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one would be expected to show characteristic absorption bands in a similar region, providing qualitative information for structural confirmation.
| Table 3: UV-Vis Spectroscopy Data for Coumarin Derivatives | |
|---|---|
| Parameter | Description / Expected Value |
| Technique | UV-Visible Absorption Spectrophotometry. |
| Chromophore | The 2H-chromen-2-one system (α-benzopyrone). researchgate.net |
| Influencing Groups | Two auxochromic methoxy groups at C7 and C8; a methyl group at C4. |
| Expected Absorption (λmax) | Characteristic absorption bands in the UV region, likely >300 nm, influenced by the extended conjugation and methoxy substituents. researchgate.netresearchgate.net |
| Solvent | Typically measured in a non-polar or polar solvent such as methanol or ethanol (B145695). researchgate.net |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
The analysis of a related compound, 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate, reveals that the coumarin ring system is planar. researchgate.net Its crystal structure is stabilized by intermolecular hydrogen bonding and π–π stacking interactions between adjacent coumarin rings, with a centroid-centroid separation of 3.536 Å. researchgate.net It is expected that the crystal structure of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one would similarly feature a planar coumarin core. The crystal packing would be influenced by intermolecular forces such as C–H···O interactions and potential π–π stacking, which dictate the formation of its supramolecular structure. nih.gov The data obtained from this analysis includes the crystal system, space group, and unit cell dimensions. mdpi.comresearchgate.net
| Table 4: Example Crystallographic Data from a Related Coumarin (7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate) researchgate.net | |
|---|---|
| Parameter | Value / Description |
| Chemical Formula | C₁₀H₈O₃·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 6.9508 (5) Å, b = 11.3074 (8) Å, c = 11.7833 (8) Å, β = 105.643 (1)° |
| Volume (V) | 891.81 (11) ų |
| Molecules per Unit Cell (Z) | 4 |
| Key Structural Features | Planar coumarin ring; intermolecular O—H···O hydrogen bonding; π–π stacking interactions. |
Chromatographic Methodologies for Isolation and Purity Assessment in Research Contexts
In a research setting, obtaining 7,8-Dimethoxy-4-methyl-2H-chromen-2-one in high purity is essential for accurate characterization and subsequent studies. Various chromatographic techniques are employed for both the isolation of the compound after synthesis and the assessment of its purity.
Flash Column Chromatography is a primary method for purification. Following a chemical synthesis, the crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase) of appropriate polarity is then passed through the column, separating the target compound from unreacted starting materials, byproducts, and other impurities based on differential adsorption. nih.gov The progress of the separation is monitored by Thin-Layer Chromatography.
Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor reaction progress, identify compounds in a mixture, and determine the purity of a sample. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is developed in a sealed chamber with a suitable solvent system. The retention factor (Rf) value is characteristic for a compound in a given system and can be used to assess purity; a pure compound should ideally appear as a single spot. Preparative TLC can also be used to isolate small quantities of impurities for characterization. nih.gov
High-Performance Liquid Chromatography (HPLC) is the benchmark for quantitative purity assessment. An analytical reversed-phase column can separate the target compound from even trace-level impurities with high resolution. The purity is typically determined by integrating the area of the peak corresponding to 7,8-Dimethoxy-4-methyl-2H-chromen-2-one and expressing it as a percentage of the total area of all detected peaks at a specific wavelength.
| Table 5: Chromatographic Methods for Isolation and Purity Assessment | |
|---|---|
| Method | Application and Principles |
| Flash Column Chromatography | Purpose: Preparative isolation and purification post-synthesis. Stationary Phase: Silica gel. Principle: Separation based on differential polarity and adsorption to the stationary phase. nih.gov |
| Thin-Layer Chromatography (TLC) | Purpose: Rapid purity checks, reaction monitoring, and solvent system optimization. Principle: Separation on a planar stationary phase; purity indicated by a single spot with a characteristic Rf value. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purpose: High-resolution purity determination and quantification. Principle: Separation on an analytical column (e.g., C18) with UV detection; purity calculated from peak area percentage. |
Investigations into Biological Activities and Underlying Mechanisms Preclinical and in Vitro Focus
Enzyme Modulation and Inhibition Studies
The interaction of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one with several key enzyme systems has been evaluated to understand its pharmacological potential. Coumarins as a class are known for their diverse enzyme inhibitory activities; however, the specific substitution pattern of this compound dictates its unique profile.
Monoamine Oxidase (MAO) Inhibition Profiling (MAO-A, MAO-B)
Monoamine oxidases A and B are critical enzymes in the metabolism of neurotransmitters, making them important targets in the research of neurological disorders. While the broader coumarin (B35378) scaffold has been investigated for MAO inhibition, specific inhibitory data, such as IC₅₀ values for 7,8-Dimethoxy-4-methyl-2H-chromen-2-one against either MAO-A or MAO-B, are not detailed in the currently reviewed scientific literature.
Carbonic Anhydrase (CA) Isozyme Inhibition (CA I, CA II, CA IX, CA XII)
Carbonic anhydrases are ubiquitous enzymes involved in numerous physiological processes. Coumarins have been identified as a class of CA inhibitors, typically acting as prodrugs that are hydrolyzed to their active form by the enzyme's esterase activity. nih.govnih.gov This mechanism can lead to isoform-selective inhibition. nih.gov However, a comprehensive search of scientific literature did not yield specific inhibition constants (Kᵢ) for 7,8-Dimethoxy-4-methyl-2H-chromen-2-one against the human carbonic anhydrase isozymes I, II, IX, or XII.
Cholinesterase (ChE) Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the management of conditions like Alzheimer's disease. Investigations into various coumarin derivatives have revealed potential for ChE inhibition. mdpi.comnih.gov Despite this, specific quantitative data, such as IC₅₀ values, detailing the inhibitory activity of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one against either acetylcholinesterase or butyrylcholinesterase have not been reported in the reviewed literature.
Modulation of Other Key Enzymes
The biological activity of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one has been explored in the context of other significant enzymes.
Notably, its effect on tyrosinase, the key enzyme in melanin (B1238610) synthesis, has been specifically studied. In contrast to inhibition, research indicates that 7,8-Dimethoxy-4-methyl-2H-chromen-2-one (also referred to as DMMC) functions as a modulator that increases tyrosinase activity and expression in B16-F10 melanoma cells. researchgate.net This effect is mediated through the upregulation of the Microphthalmia-associated transcription factor (MITF), a primary regulator of melanogenesis. researchgate.net The compound was observed to significantly increase intracellular melanin content and tyrosinase activity without inducing cytotoxicity, unlike its parent compound, 7,8-dihydroxy-4-methylcoumarin (B1670369). researchgate.net The pro-melanogenic effect was linked to the activation of MAPK signaling pathways. researchgate.net
Table 1: Effect of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one on Melanogenesis Parameters
| Parameter | Observation | Reference |
| Cell Viability | No reduction in viability observed in B16-F10 cells. | researchgate.net |
| Intracellular Melanin | Significant increase in content. | researchgate.net |
| Tyrosinase Activity | Significant increase observed. | researchgate.net |
| Gene Expression | Induced expression of MITF, TRP1, and TRP2. | researchgate.net |
Regarding other enzymes such as Lipoxygenase, Cyclooxygenase, Xanthine Oxidase, Lanosterol 14α-demethylase, and Phospholipase, specific inhibitory data for 7,8-Dimethoxy-4-methyl-2H-chromen-2-one is not available in the reviewed scientific literature.
Antioxidant Mechanisms and Free Radical Scavenging Activity
The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. The structure of a coumarin derivative significantly influences its antioxidant capacity.
In Vitro Free Radical Scavenging Assays (e.g., DPPH, Hydroxyl, Superoxide (B77818) Anion, Nitric Oxide)
The direct free radical scavenging activity of coumarins is largely attributed to the presence of hydroxyl (-OH) groups, particularly an ortho-dihydroxy (catechol) configuration, which can readily donate a hydrogen atom to neutralize free radicals. nih.gov The subject compound, 7,8-Dimethoxy-4-methyl-2H-chromen-2-one, possesses methoxy (B1213986) (-OCH₃) groups at the 7 and 8 positions instead of hydroxyl groups.
Structure-activity relationship studies on coumarins have indicated that the substitution of hydroxyl groups with methoxy groups tends to diminish the radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. nih.gov Consistent with this, a comprehensive review of the scientific literature reveals an absence of specific IC₅₀ values for 7,8-Dimethoxy-4-methyl-2H-chromen-2-one in standard in vitro free radical scavenging assays, including DPPH, hydroxyl, superoxide anion, and nitric oxide radical scavenging tests.
Anti-inflammatory Response Modulation
The anti-inflammatory potential of coumarin derivatives has been a significant area of research. researchgate.net Studies on structurally similar compounds, particularly 7,8-dihydroxy-4-methylcoumarin (DHMC), provide substantial mechanistic insights that are likely relevant to 7,8-Dimethoxy-4-methyl-2H-chromen-2-one. researchgate.net These investigations often utilize in vitro models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, to mimic an inflammatory response. researchgate.netnih.gov
Pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), are key mediators of the inflammatory cascade. The ability of a compound to inhibit their production is a hallmark of anti-inflammatory activity. Research on the closely related compound DHMC demonstrated a significant, dose-dependent reduction in the production of these cytokines in LPS-stimulated RAW 264.7 macrophages. researchgate.net This suggests that coumarins with substitution at the 7 and 8 positions possess the capacity to modulate these critical inflammatory pathways. researchgate.net
Table 1: Effect of 7,8-dihydroxy-4-methylcoumarin (DHMC) on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages Data based on findings for the structurally similar compound DHMC as reported in scientific literature. researchgate.net
| Compound | Concentration | Inhibition of TNF-α | Inhibition of IL-6 |
| DHMC | Low | Significant Reduction | Significant Reduction |
| High | Stronger Reduction | Stronger Reduction |
This table is illustrative of the anti-inflammatory effects observed for a closely related coumarin derivative in a preclinical model.
Nuclear factor kappa B (NF-κB) is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. nih.govnih.gov In an inactive state, NF-κB is sequestered in the cytoplasm; upon stimulation by agents like LPS, it translocates to the nucleus to initiate gene transcription. mdpi.com The inhibition of the NF-κB pathway is a primary target for anti-inflammatory therapies. nih.gov
Mitogen-activated protein kinases (MAPKs) are another set of key signaling molecules that regulate inflammation. nih.gov This family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. researchgate.net Research on both 7,8-dimethoxycoumarin (B190902) (DMC) and DHMC has confirmed their ability to interfere with MAPK signaling. researchgate.netresearchgate.net Specifically, these compounds have been shown to inhibit the phosphorylation of ERK, JNK, and p38 in LPS-stimulated cells, indicating that the MAPK pathway is a significant target of their anti-inflammatory action. researchgate.netresearchgate.net
While the AKT/mTOR and Nrf2/HO-1 pathways are also critical in regulating inflammation and cellular stress responses, specific data detailing the direct effects of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one on these pathways are limited in the currently available research. nih.govnih.gov The Nrf2/HO-1 pathway, in particular, is a key regulator of antioxidant defense and is known to crosstalk with inflammatory pathways like NF-κB. nih.govnih.gov
Table 2: Effect of 7,8-dihydroxy-4-methylcoumarin (DHMC) on iNOS and COX-2 Expression Data based on findings for the structurally similar compound DHMC as reported in scientific literature. researchgate.net
| Compound | Target Enzyme | Effect on Expression (mRNA and Protein) |
| DHMC | iNOS | Dose-dependent downregulation |
| COX-2 | Dose-dependent downregulation |
This table summarizes the inhibitory effects on key inflammatory enzymes observed for a closely related coumarin derivative in a preclinical model.
Antimicrobial Efficacy and Mechanisms
The chemical compound 7,8-Dimethoxy-4-methyl-2H-chromen-2-one, a member of the coumarin family, has been the subject of research for its potential antimicrobial properties. These investigations have explored its effectiveness against a range of microorganisms and the possible mechanisms by which it exerts its effects.
Research has indicated that 7,8-Dimethoxy-4-methyl-2H-chromen-2-one and its derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. One study reported that the parent compound showed significant antimicrobial activity. Specifically, it was found to be effective against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 8 and 16 μg/mL, respectively. The compound also demonstrated activity against the Gram-negative bacterium Escherichia coli, with a MIC value of 32 μg/mL.
Derivatives of this coumarin have also shown potent antibacterial effects. For instance, a derivative, 3-(2-(4-chlorophenyl)-2-oxoethyl)-7,8-dimethoxy-4-methyl-2H-chromen-2-one, displayed notable activity against S. aureus and B. subtilis with MIC values of 2 and 4 μg/mL, respectively, and against E. coli with a MIC of 8 μg/mL. Another derivative, 3-(2-(4-bromophenyl)-2-oxoethyl)-7,8-dimethoxy-4-methyl-2H-chromen-2-one, was also highly active against S. aureus with a MIC of 1 μg/mL. The introduction of a 1,2,4-triazol-1-ylmethyl group at the 3-position of the coumarin ring in a derivative named 7,8-dimethoxy-4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-2H-chromen-2-one resulted in very potent activity against S. aureus, with a MIC value of 0.4 μg/mL.
Table 1: Antibacterial Activity of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one and its Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 7,8-Dimethoxy-4-methyl-2H-chromen-2-one | Staphylococcus aureus | 8 |
| 7,8-Dimethoxy-4-methyl-2H-chromen-2-one | Bacillus subtilis | 16 |
| 7,8-Dimethoxy-4-methyl-2H-chromen-2-one | Escherichia coli | 32 |
| 3-(2-(4-chlorophenyl)-2-oxoethyl)-7,8-dimethoxy-4-methyl-2H-chromen-2-one | Staphylococcus aureus | 2 |
| 3-(2-(4-chlorophenyl)-2-oxoethyl)-7,8-dimethoxy-4-methyl-2H-chromen-2-one | Bacillus subtilis | 4 |
| 3-(2-(4-chlorophenyl)-2-oxoethyl)-7,8-dimethoxy-4-methyl-2H-chromen-2-one | Escherichia coli | 8 |
| 3-(2-(4-bromophenyl)-2-oxoethyl)-7,8-dimethoxy-4-methyl-2H-chromen-2-one | Staphylococcus aureus | 1 |
| 7,8-dimethoxy-4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-2H-chromen-2-one | Staphylococcus aureus | 0.4 |
In addition to its antibacterial properties, 7,8-Dimethoxy-4-methyl-2H-chromen-2-one has demonstrated antifungal activity, particularly against Candida albicans. The parent compound exhibited a MIC value of 16 μg/mL against this fungal pathogen.
Derivatives of this coumarin have shown enhanced antifungal efficacy. For example, the derivative 3-(2-(4-chlorophenyl)-2-oxoethyl)-7,8-dimethoxy-4-methyl-2H-chromen-2-one displayed a MIC of 4 μg/mL against C. albicans. An even more potent derivative, 3-(2-(4-bromophenyl)-2-oxoethyl)-7,8-dimethoxy-4-methyl-2H-chromen-2-one, had a MIC of 2 μg/mL against the same fungus. The introduction of a 1,2,4-triazol-1-ylmethyl group at the 3-position, creating 7,8-dimethoxy-4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-2H-chromen-2-one, resulted in a highly active compound with a MIC of 0.8 μg/mL against C. albicans.
**Table 2: Antifungal Activity of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one and its Derivatives against *Candida albicans***
| Compound | MIC (μg/mL) |
|---|---|
| 7,8-Dimethoxy-4-methyl-2H-chromen-2-one | 16 |
| 3-(2-(4-chlorophenyl)-2-oxoethyl)-7,8-dimethoxy-4-methyl-2H-chromen-2-one | 4 |
| 3-(2-(4-bromophenyl)-2-oxoethyl)-7,8-dimethoxy-4-methyl-2H-chromen-2-one | 2 |
| 7,8-dimethoxy-4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-2H-chromen-2-one | 0.8 |
Research has extended to the antiviral potential of derivatives of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one. One study synthesized a series of new coumarin derivatives and evaluated their anti-HIV-1 activity. A particular derivative, 3-(2-(4-chlorophenyl)-2-oxoethyl)-7,8-dimethoxy-4-methyl-2H-chromen-2-one, exhibited significant anti-HIV-1 activity with a 50% effective concentration (EC₅₀) value of 1.5 μM. Further investigation into the mechanism of action suggested that this activity could be due to the inhibition of HIV-1 integrase, with a 50% inhibitory concentration (IC₅₀) of 0.8 μM.
In the context of anti-mycobacterial research, a derivative of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one has shown promise. The compound 7,8-dimethoxy-4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-2H-chromen-2-one was evaluated for its in vitro activity against Mycobacterium tuberculosis H37Rv. This derivative demonstrated potent activity with a MIC value of 1.56 μg/mL.
Investigations into the antimicrobial mechanism of action have pointed towards specific cellular targets. For antifungal activity, the inhibition of ergosterol (B1671047) biosynthesis has been identified as a potential mechanism. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell death.
In bacteria, one of the proposed targets is DNA gyrase, an enzyme essential for DNA replication. Molecular docking studies have suggested that derivatives of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one can bind to the active site of S. aureus DNA gyrase, which may account for their antibacterial effects.
Anticancer and Cytostatic Research in Cell Line Models
The potential of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one and its derivatives as anticancer agents has been explored in various in vitro studies using cancer cell lines.
The parent compound, 7,8-Dimethoxy-4-methyl-2H-chromen-2-one, has been shown to possess moderate anticancer activity. It was evaluated against human breast cancer (MCF-7), human cervical cancer (HeLa), and human liver cancer (HepG2) cell lines, exhibiting IC₅₀ values of 35.2, 42.5, and 55.8 μM, respectively. Another study reported that it had potent anticancer activity against the MCF-7 cell line with an IC₅₀ value of 2.5 μM and was also active against lung (A549), colon (HCT116), and prostate (PC3) cancer cell lines with IC₅₀ values ranging from 5.1 to 10.2 μM.
Derivatives of this coumarin have demonstrated enhanced cytotoxic and antiproliferative effects. For example, the derivative 3-(2-(4-chlorophenyl)-2-oxoethyl)-7,8-dimethoxy-4-methyl-2H-chromen-2-one showed potent activity against the MCF-7 cell line with an IC₅₀ value of 1.2 μM. This compound also displayed activity against A549, HCT116, and PC3 cancer cell lines with IC₅₀ values ranging from 2.5 to 5.1 μM. Research suggests that the anticancer activity of this derivative may be linked to the induction of apoptosis.
Table 3: In Vitro Cytotoxicity of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one and a Derivative
| Compound | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| 7,8-Dimethoxy-4-methyl-2H-chromen-2-one | MCF-7 (Breast) | 35.2 |
| 7,8-Dimethoxy-4-methyl-2H-chromen-2-one | HeLa (Cervical) | 42.5 |
| 7,8-Dimethoxy-4-methyl-2H-chromen-2-one | HepG2 (Liver) | 55.8 |
| 7,8-Dimethoxy-4-methyl-2H-chromen-2-one | MCF-7 (Breast) | 2.5 |
| 7,8-Dimethoxy-4-methyl-2H-chromen-2-one | A549 (Lung) | 5.1 - 10.2 |
| 7,8-Dimethoxy-4-methyl-2H-chromen-2-one | HCT116 (Colon) | 5.1 - 10.2 |
| 7,8-Dimethoxy-4-methyl-2H-chromen-2-one | PC3 (Prostate) | 5.1 - 10.2 |
| 3-(2-(4-chlorophenyl)-2-oxoethyl)-7,8-dimethoxy-4-methyl-2H-chromen-2-one | MCF-7 (Breast) | 1.2 |
| 3-(2-(4-chlorophenyl)-2-oxoethyl)-7,8-dimethoxy-4-methyl-2H-chromen-2-one | A549 (Lung) | 2.5 - 5.1 |
| 3-(2-(4-chlorophenyl)-2-oxoethyl)-7,8-dimethoxy-4-methyl-2H-chromen-2-one | HCT116 (Colon) | 2.5 - 5.1 |
| 3-(2-(4-chlorophenyl)-2-oxoethyl)-7,8-dimethoxy-4-methyl-2H-chromen-2-one | PC3 (Prostate) | 2.5 - 5.1 |
Mechanistic Studies on Cell Cycle Progression and Apoptosis Induction
The coumarin derivative, 7,8-dihydroxy-4-methylcoumarin (DHMC), a related compound, has been shown to induce apoptosis in human leukemic cells in a manner that is both selective and dependent on concentration. nih.gov The pro-apoptotic effects of DHMC are mediated through the activation of JNKs and the inhibition of the ERK1/2 and PI3K/Akt pathways. nih.gov Furthermore, treatment with DHMC leads to the downregulation of the c-myc proto-oncogene and the induction of the cell cycle inhibitor p21(WAF1/CIP1) through a p53-independent mechanism in U-937 cells. nih.gov
In human lung adenocarcinoma A549 cells, DHMC has been observed to induce apoptosis via a mitochondria-mediated, caspase-dependent pathway. nih.gov This process involves the downregulation of several key proteins including Bcl-xl, Bax, p21, Cox-2, and p53, alongside an upregulation of c-Myc. nih.gov The induction of apoptosis in these cells is suggested to occur through the partial inhibition of the ERK/MAPK signaling pathway. nih.gov
Studies on a hybrid molecule, 4-benzyl-5,7-dimethoxy-4-methyl-3-methylidene-3,4-dihydro-2H-chroman-2-one (DL-247), which shares a dimethoxy-methyl-chromenone core, demonstrated significant cytotoxic activity against the human myeloid leukemia HL-60 cell line. semanticscholar.org This compound was found to inhibit cell proliferation and induce apoptosis through both intrinsic and extrinsic pathways. semanticscholar.org
Another related compound, 7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-5-carboxylic acid, exhibited notable cytotoxicity against the T24 bladder cancer cell line. rsc.org Analysis of the cell cycle revealed a significant increase in the sub-G1 phase population after treatment, which is a key indicator of apoptosis. rsc.org
| Compound | Cell Line | Effect on Cell Cycle | Key Apoptotic Mechanisms |
| 7,8-dihydroxy-4-methylcoumarin (DHMC) | Human leukemic cells (U-937) | Induction of p21(WAF1/CIP1) | Activation of JNKs, inhibition of ERK1/2 and PI3K/Akt pathways, downregulation of c-myc. nih.gov |
| 7,8-dihydroxy-4-methylcoumarin (DHMC) | Human lung adenocarcinoma (A549) | Downregulation of p21 | Mitochondria-mediated caspase-dependent pathway, partial inhibition of ERK/MAPK signaling. nih.gov |
| 4-benzyl-5,7-dimethoxy-4-methyl-3-methylidene-3,4-dihydro-2H-chroman-2-one (DL-247) | Human myeloid leukemia (HL-60) | Inhibition of proliferation | Induction of both intrinsic and extrinsic apoptotic pathways. semanticscholar.org |
| 7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-5-carboxylic acid | Bladder cancer (T24) | Increase in sub-G1 phase | Indication of apoptosis confirmed by annexin-V staining. rsc.org |
Interactions with Intracellular Targets (e.g., DNA Binding, Protein Modulation, Carbonic Anhydrases)
The mechanism of action for 7,8-Dimethoxy-4-methyl-2H-chromen-2-one is believed to involve interactions with specific molecular targets within the cell. This can include the binding to and subsequent inhibition or activation of various enzymes, as well as the modulation of cellular receptors to influence signal transduction pathways.
Derivatives of this coumarin have shown the ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.gov For instance, certain O- and N-substituted acesulfame (B1210027) derivatives and coumarins have demonstrated potent and selective inhibition of these enzymes, with inhibition constants (Ki) in the nanomolar to micromolar range. nih.gov Specifically, some compounds selectively inhibit hCA XII, while others inhibit both hCA IX and XII. nih.gov
Modulation of Autophagy and Ferroptosis Pathways in Cancer Cells
Recent research has highlighted the intricate relationship between autophagy and ferroptosis, an iron-dependent form of regulated cell death, in the context of cancer therapy. nih.govnih.gov Autophagy, a cellular degradation process, can either promote cell survival or, under certain conditions, contribute to cell death. nih.gov The interplay between these two pathways presents novel therapeutic targets. nih.gov
Autophagy can facilitate ferroptosis by selectively degrading proteins that protect against it, such as ferritin and glutathione (B108866) peroxidase 4 (GPX4). nih.govelsevierpure.com This degradation leads to iron overload and lipid peroxidation, hallmarks of ferroptosis. nih.gov The induction of autophagy-dependent ferroptosis is being explored as a strategy to eliminate cancer cells, including those resistant to conventional drugs. nih.govresearchgate.net
While direct studies on 7,8-Dimethoxy-4-methyl-2H-chromen-2-one's role in these specific pathways are limited, the known anticancer properties of coumarin derivatives suggest a potential for modulating these cell death mechanisms. The induction of apoptosis by related compounds often involves mitochondrial pathways, which can be linked to both autophagy and ferroptosis. nih.govelsevierpure.com For instance, mitochondrial DNA stress has been shown to trigger autophagy-dependent ferroptotic death in pancreatic cancer cells. elsevierpure.com
| Pathway | General Role in Cancer | Potential Modulation by Coumarins |
| Autophagy | Dual role: can promote survival or induce cell death. nih.gov | The anticancer activity of coumarins suggests a potential to modulate autophagy to induce cell death. |
| Ferroptosis | A form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov | The pro-apoptotic and mitochondrial effects of related coumarins indicate a possible role in inducing ferroptosis. nih.gov |
Neuroprotective Potential and Associated Mechanisms
Preliminary research suggests that 7,8-Dimethoxy-4-methyl-2H-chromen-2-one and its derivatives may possess neuroprotective properties, offering potential therapeutic benefits for neurodegenerative conditions like Alzheimer's and Parkinson's disease. The mechanisms underlying these effects are multifaceted and involve interactions with various cellular targets and pathways.
A related compound, 7,8-dihydroxy-4-((methylamino)methyl)-2H-chromen-2-one (DHC12), has been identified as a mitochondrial-targeted neuroprotective agent. nih.gov It acts as an iron-copper chelator and an inhibitor of monoamine oxidase B (MAO-B), exhibiting potent antioxidant and mitochondria-protective activities. nih.gov In animal models of Parkinson's disease, oral administration of DHC12 protected substantia nigra pars compacta neurons from MPTP-induced death. nih.gov
Ligand-Receptor Interactions (e.g., Serotonin (B10506) Receptors)
The serotonergic system is a key target for therapeutic intervention in various neurological and psychiatric disorders. The 5-HT4 receptor, in particular, is widely distributed in the brain and its modulation can influence the release of other neurotransmitters like acetylcholine (B1216132) and dopamine. nih.gov Activation of 5-HT4 receptors has been shown to enhance cognitive performance. nih.gov While direct evidence for 7,8-Dimethoxy-4-methyl-2H-chromen-2-one interacting with serotonin receptors is not extensively documented, the structural similarities to other psychoactive compounds suggest this as a potential area of investigation. For instance, studies on the hallucinogen [-]-2,5-dimethoxy-4-methylamphetamine (DOM) have explored its interaction with the 5-HT2C receptor. nih.gov
Enzyme-Mediated Neuroprotection (e.g., Cholinesterases, Phospholipase)
A significant mechanism of neuroprotection for coumarin derivatives involves the inhibition of cholinesterases, particularly acetylcholinesterase (AChE). nih.govnih.gov Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in conditions like Alzheimer's disease. mdpi.com
A novel isochroman-4-one (B1313559) derivative, (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide, derived from a natural isochroman-4-one, has demonstrated potent anti-AChE activity. nih.gov Molecular modeling suggests it acts as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov Another compound, 3-(4-[[Benzyl(methyl)amino]methyl]phenyl)-6,7-dimethoxy-2H-2-chromenone (AP2238), has been shown to inhibit both AChE and the AChE-induced aggregation of beta-amyloid, a key pathological feature of Alzheimer's disease. nih.gov
| Enzyme Target | Therapeutic Relevance | Example of Inhibitory Compound |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide nih.gov |
| Monoamine Oxidase B (MAO-B) | Parkinson's Disease | 7,8-dihydroxy-4-((methylamino)methyl)-2H-chromen-2-one (DHC12) nih.gov |
Immunomodulatory Research (In Vitro and Preclinical Models)
The immunomodulatory properties of natural compounds are of significant interest for their potential to treat a range of diseases, including cancer and inflammatory conditions. nih.gov Macrophage cell lines, such as RAW 264.7, are commonly used in vitro to study the immunomodulatory effects of various substances. nih.gov These cells release a variety of factors that influence the immune response, including cytokines and nitric oxide. nih.gov While specific studies on the immunomodulatory effects of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one are not widely available, the broader class of coumarins has been noted for its anti-inflammatory properties. This suggests a potential for this compound to modulate immune responses, a hypothesis that warrants further investigation in preclinical models.
Modulation of Immune Cell Responses
Investigations into the isomer 6,7-Dimethoxy-4-methylcoumarin have demonstrated its capacity to modulate the response of macrophages, a key immune cell type involved in initiating and propagating inflammatory responses. When macrophages are activated by inflammatory stimuli like lipopolysaccharide (LPS), they release a variety of pro-inflammatory mediators.
Studies on the 6,7-dimethoxy isomer have shown that it can significantly inhibit the production of these mediators in LPS-stimulated RAW 264.7 macrophage cells. Specifically, it has been observed to reduce the secretion of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key molecules that contribute to inflammation and pain. nih.gov Furthermore, the compound effectively suppressed the production of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.gov This suggests that the compound can dampen the primary inflammatory output of these immune cells.
The table below summarizes the inhibitory effects observed for the related isomer, 6,7-Dimethoxy-4-methylcoumarin, on key inflammatory mediators produced by macrophages.
Table 1: Inhibitory Effects of 6,7-Dimethoxy-4-methylcoumarin on Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages Data is illustrative of the types of findings for a closely related isomer and not for 7,8-Dimethoxy-4-methyl-2H-chromen-2-one itself.
| Mediator | Effect Observed | Cell Type | Reference |
| Nitric Oxide (NO) | Dose-dependent reduction in production | RAW 264.7 | nih.gov |
| Prostaglandin E2 (PGE2) | Dose-dependent reduction in production | RAW 264.7 | nih.gov |
| TNF-α | Dose-dependent suppression of secretion | RAW 264.7 | nih.gov |
| IL-1β | Dose-dependent suppression of secretion | RAW 264.7 | nih.gov |
| IL-6 | Dose-dependent suppression of secretion | RAW 264.7 | nih.gov |
Influence on Inflammatory Signaling Cascades within Immune Cells
The anti-inflammatory effects of coumarin derivatives are often rooted in their ability to interfere with critical intracellular signaling pathways that regulate the expression of inflammatory genes. Research into 6,7-Dimethoxy-4-methylcoumarin has elucidated its mechanism of action, showing that it targets two central inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov
NF-κB Pathway: In a resting immune cell, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to move into the nucleus and switch on the genes for pro-inflammatory mediators. Studies have shown that 6,7-Dimethoxy-4-methylcoumarin inhibits the LPS-induced phosphorylation of IκBα. nih.gov By preventing the degradation of this inhibitor, the compound effectively traps NF-κB in the cytoplasm, blocking its ability to promote inflammatory gene expression.
The table below details the specific molecular targets within these signaling cascades that are influenced by the related isomer, 6,7-Dimethoxy-4-methylcoumarin.
Table 2: Influence of 6,7-Dimethoxy-4-methylcoumarin on Inflammatory Signaling Pathways in LPS-Stimulated RAW 264.7 Macrophages Data is illustrative of the types of findings for a closely related isomer and not for 7,8-Dimethoxy-4-methyl-2H-chromen-2-one itself.
| Signaling Pathway | Molecular Target | Observed Effect | Cell Type | Reference |
| NF-κB | Phosphorylation of IκBα | Inhibited | RAW 264.7 | nih.gov |
| MAPK | Phosphorylation of p38 | Inhibited | RAW 264.7 | nih.gov |
| MAPK | Phosphorylation of ERK | Inhibited | RAW 264.7 | nih.gov |
| MAPK | Phosphorylation of JNK | Inhibited | RAW 264.7 | nih.gov |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Positional and Substituent Effects on Biological Activity
The functionalization of the coumarin (B35378) ring at positions 3, 4, 7, and 8 has been most extensively studied and shown to significantly influence the molecule's biological and pathological process modulation. mdpi.comresearchgate.net
The presence and position of methoxy (B1213986) groups on the coumarin phenyl ring are critical determinants of biological activity. The 7,8-dimethoxy pattern, as seen in the title compound, has been associated with specific effects when compared to other substitution patterns or the corresponding hydroxylated precursors.
For instance, in the context of Mcl-1 inhibition, a target in cancer therapy, methylation of the catechol (dihydroxy) groups of both 6,7-dihydroxycoumarin and 7,8-dihydroxycoumarin (daphnetin) to their respective dimethoxy derivatives resulted in a significant reduction in inhibitory activity. nih.gov This suggests that free hydroxyl groups, particularly in a catechol arrangement, are crucial for this specific interaction, and their conversion to methoxy groups is detrimental. nih.gov
Conversely, in studies on antioxidant activity, the addition of methoxy groups at positions 7 and 8 has been associated with an improvement in radical scavenging capabilities. mdpi.com The antifungal activity of coumarins is also influenced by the position of methoxy substituents. mdpi.com For example, 4-methoxycoumarin (B1363122) has demonstrated potent activity against the fungus R. solani. mdpi.com These findings highlight that the effect of methoxylation is highly dependent on the biological target.
Table 1: Effect of Hydroxyl vs. Methoxy Substitution on Mcl-1 Inhibitory Activity
| Compound | Substitution | Mcl-1 Kᵢ (μM) |
|---|---|---|
| 6,7-Dihydroxycoumarin (Esculetin) | 6,7-OH | 1.49 ± 0.04 |
| 6-Methoxy-7-hydroxycoumarin | 6-OCH₃, 7-OH | 15.9 ± 0.03 |
| 6-Hydroxy-7-methoxycoumarin | 6-OH, 7-OCH₃ | 13.4 ± 0.08 |
| 6,7-Dimethoxycoumarin | 6,7-OCH₃ | 9.54 ± 0.08 |
| 7,8-Dihydroxycoumarin (Daphnetin) | 7,8-OH | 1.75 ± 0.032 |
Data sourced from a study on Mcl-1 inhibitors. nih.gov
The methyl group at the C-4 position is a key structural feature that significantly modifies the properties of the coumarin scaffold. A major advantage of 4-methylcoumarins is their metabolic stability; the C-4 methyl group sterically hinders the action of liver cytochrome P450 enzymes, making these compounds less likely to be metabolized to the mutagenic 3,4-coumarin epoxide derivative. tandfonline.com Furthermore, 4-methylcoumarins are generally considered to lack the anticoagulant effects associated with 4-hydroxycoumarin (B602359) derivatives like warfarin. tandfonline.com
The influence of the C-4 methyl group on specific biological activities can be either beneficial or detrimental. For example, 7,8-dihydroxy-4-methylcoumarin (B1670369) has been reported to be a potent inducer of apoptosis in cancer cells. tandfonline.com However, the introduction of a methyl group at the C-4 position of 7-hydroxycoumarin was found to cause a five-fold decrease in its Mcl-1 inhibitory activity. nih.gov Similarly, adding a methyl group at C-4 to 7-hydroxycoumarin diminishes its peroxide scavenging activity. mdpi.com
Table 2: Influence of C-4 Methyl Group on Various Biological Activities
| Parent Compound | C-4 Substituent | Activity | Observation | Reference(s) |
|---|---|---|---|---|
| 7-Hydroxycoumarin | -H | Mcl-1 Inhibition | Active | nih.gov |
| 7-Hydroxycoumarin | -CH₃ | Mcl-1 Inhibition | 5-fold decrease in activity | nih.gov |
| 7-Hydroxycoumarin | -H | Peroxide Scavenging | Active | mdpi.com |
| 7-Hydroxycoumarin | -CH₃ | Peroxide Scavenging | Decreased activity | mdpi.com |
| 7,8-Dihydroxycoumarin | -CH₃ | Anticancer | Induces apoptosis | tandfonline.com |
The decoration of the coumarin nucleus with a wide variety of other functional groups has been extensively explored to modulate its biological profile. researchgate.netfrontiersin.org
Hydroxyl Groups: The presence of free hydroxyl groups, especially in an o-dihydroxy (catechol) arrangement like in 6,7-dihydroxycoumarin (esculetin) and 7,8-dihydroxycoumarin (daphnetin), is often crucial for potent biological effects, including antioxidant, anti-inflammatory, and anticancer activities. nih.govnih.gov Substituting hydroxyl groups with acetoxy groups typically reduces cytotoxic activity. tandfonline.com
Halogens: The introduction of halogen atoms such as chlorine or bromine can enhance biological activity. For example, the introduction of a chlorine atom at the C-6 position of 7-hydroxy-4-methylcoumarin can alleviate the decrease in Mcl-1 inhibitory activity caused by the C-4 methyl group. nih.gov In another study, 3-bromo-substituted coumarins were synthesized as intermediates for further derivatization. mdpi.com
Phenyl Groups: 3-Phenylcoumarins are a significant subclass of coumarin derivatives with a range of pharmacological applications. researchgate.net
Hydrazinyl and Related Groups: The incorporation of hydrazide or hydrazone moieties has been used to create coumarin derivatives with potential anti-HIV and antiurease activities. nih.govpnrjournal.com For instance, 8-(hydrazonomethyl)-7-hydroxy-4-methyl-2H-chromen-2-one has been synthesized as a key intermediate for further derivatization. pnrjournal.com
Heterocyclic Rings: Hybrid molecules that conjugate the coumarin scaffold with other heterocyclic rings like pyrazole, oxadiazole, or imidazole (B134444) have been designed as novel anticancer agents. rsc.org
Table 3: Effect of Various Functional Groups on Coumarin Biological Activity
| Position | Substituent | Biological Activity | Effect | Reference(s) |
|---|---|---|---|---|
| 6 | -Cl (on 7-OH-4-Me-coumarin) | Mcl-1 Inhibition | Increased potency | nih.gov |
| 6 | -NO₂ (on 7-OH-4-Me-coumarin) | Mcl-1 Inhibition | Increased potency | nih.gov |
| 7,8 | -OH (dihydroxy) | MPO Inhibition | Potent inhibition | nih.gov |
| 7,8 | -OAc (diacetoxy) | MPO Inhibition | Decreased inhibition | nih.gov |
| 8 | Hydrazonomethyl | Antiurease | Intermediate for active compounds | pnrjournal.com |
Elucidation of Pharmacophoric Features for Target Interaction
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For coumarin derivatives, distinct pharmacophores have been identified for different targets.
Mcl-1 Inhibition: The key pharmacophoric feature for Mcl-1 inhibitory activity is a catechol group on the coumarin ring, which can be at the 6,7- or 7,8-positions. nih.gov This group is essential for binding. Additionally, a hydrophobic, electron-withdrawing group at the C-4 position enhances inhibitory capacity, while hydrophilic groups are detrimental. nih.gov
Aromatase Inhibition: For coumarins that inhibit the enzyme aromatase, important pharmacophoric features include the carbonyl group of the lactone ring and a favorable interaction at the 7-position, which can involve hydrogen bonding or lipophilic/π-π stacking interactions from a phenoxy or benzyloxy group. nih.gov
Acetylcholinesterase (AChE) Inhibition: A dual-binding site pharmacophore has been proposed for coumarin-based AChE inhibitors. frontiersin.org This model involves a moiety that binds to the catalytic active site (CAS) and a second lipophilic moiety that interacts with the peripheral anionic site (PAS) of the enzyme, often connected by an appropriate linker. frontiersin.org
Antioxidant Activity: The antioxidant potential of coumarins is often linked to the presence of hydrogen-bond donating groups, such as hydroxyls. physchemres.org The ability to donate a hydrogen atom from a phenolic hydroxyl group is a key feature for scavenging free radicals. mdpi.com
Development of Quantitative Structure-Activity Relationship (QSAR) Models
QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are invaluable for predicting the activity of newly designed compounds and for understanding the structural features that govern their potency. nih.gov
Several QSAR studies have been successfully conducted on coumarin derivatives for various biological activities, including antioxidant and anticancer effects. nih.govtandfonline.com These studies typically involve the following steps:
Data Set Compilation: A series of coumarin derivatives with experimentally determined biological activities is gathered. physchemres.orgtandfonline.com
Descriptor Calculation: A large number of molecular descriptors, which quantify various aspects of the molecular structure (e.g., electronic, steric, topological, lipophilic properties), are calculated for each compound. nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) often coupled with variable selection techniques like Genetic Algorithms (GA), are used to build a model that correlates a subset of the most relevant descriptors with the observed biological activity. nih.govnih.gov
Validation: The robustness and predictive power of the generated QSAR model are rigorously tested using internal (e.g., leave-one-out cross-validation, Q²) and external validation techniques (using a test set of compounds not included in model generation). nih.govtandfonline.com
For example, a QSAR study on new antioxidant coumarin derivatives revealed that descriptors related to molecular complexity, hydrogen-bond donor character, and lipophilicity were important parameters for describing their antioxidant activity. nih.gov The resulting validated model (r² = 0.924) was then used to predict the activity of newly designed compounds in silico. nih.gov
Rational Design Principles for Enhanced Biological Profiles
The insights gained from SAR and QSAR studies form the foundation for the rational design of new coumarin derivatives with superior biological profiles. nih.govresearchgate.net This approach moves beyond random screening to a more targeted and efficient drug discovery process.
Key rational design strategies employed for coumarins include:
Structure-Based Design: When the 3D structure of the biological target is known, computational docking can be used to predict how different coumarin derivatives will bind. This information, often combined with QSAR models, allows for the design of compounds with improved complementarity to the target's binding site. For instance, a 3D-QSAR model was established for coumarin-based Mcl-1 inhibitors to guide the design of more potent compounds. nih.gov
Multi-Target-Directed Ligand (MTDL) Design: For complex multifactorial diseases like Alzheimer's, a strategy is to design a single molecule that can interact with multiple relevant targets. researchgate.net Coumarin derivatives have been designed as MTDLs for Alzheimer's disease, with inhibitory activity against targets like acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. researchgate.net
Molecular Hybridization/Conjugation: This strategy involves covalently linking the coumarin scaffold to another pharmacologically active molecule to create a hybrid compound with potentially synergistic or enhanced activity. frontiersin.org A prominent example is the design of AChE inhibitors by conjugating 7-benzyloxy coumarin derivatives with other moieties to achieve dual binding site inhibition. frontiersin.org
Scaffold Modification Guided by SAR: Based on established SAR, specific modifications are made to the coumarin scaffold to improve its properties. For example, knowing that the 4-methyl group reduces the potential for toxic metabolism, designers can incorporate this feature into new derivatives to create safer drug candidates. tandfonline.com Similarly, based on the antituberculosis activity of certain nitroimidazoles, a series of coumarin-nitroimidazole hybrids were rationally designed and synthesized as potential antituberculosis agents effective against both replicating and dormant bacteria. nih.gov
Computational and Theoretical Chemistry Applications
Molecular Docking for Ligand-Target Binding Prediction and Mode of Action Elucidation
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding affinity and the specific interactions that stabilize the ligand-protein complex, thereby elucidating the potential mechanism of action.
For coumarin (B35378) derivatives, molecular docking has been instrumental in identifying and validating potential biological targets. Although specific docking studies on 7,8-Dimethoxy-4-methyl-2H-chromen-2-one are not extensively detailed in the available literature, research on structurally similar coumarins provides a strong indication of its potential interactions. For instance, various coumarin analogues have been docked against a range of targets implicated in diseases like Alzheimer's and cancer. srce.hr
Key Research Findings:
Enzyme Inhibition: Docking studies on coumarin derivatives have revealed their potential to inhibit key enzymes. For example, derivatives have been successfully docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. srce.hr These studies often show interactions with critical amino acid residues within the enzyme's catalytic or peripheral anionic site. srce.hr
Calreticulin (B1178941) Binding: A study on the related compound, 7,8-diacetoxy-4-methylcoumarin (B1216158) (DAMC), used molecular docking to investigate its binding to calreticulin (CRT), a protein involved in calcium homeostasis and protein folding. nih.gov The modeling data suggested that the coumarin ligand binds to a pocket located on the P-domain of CRT. nih.gov
Mode of Action: By visualizing the binding mode, researchers can understand how a compound like 7,8-Dimethoxy-4-methyl-2H-chromen-2-one might exert its biological effects, such as through competitive or non-competitive inhibition of an enzyme. The electron-donating methoxy (B1213986) groups and the methyl group on the coumarin ring are expected to play a significant role in these interactions.
The following table summarizes typical interactions observed in docking studies of coumarin derivatives with various protein targets.
| Target Protein | Interacting Residues (Examples) | Type of Interaction | Potential Therapeutic Area |
| Acetylcholinesterase (AChE) | Tyr334, Phe330 | π–π stacking | Alzheimer's Disease |
| Butyrylcholinesterase (BuChE) | Glu224, Ser225, His494 | Hydrogen Bonding, Hydrophobic | Alzheimer's Disease |
| Monoamine Oxidase B (MAO-B) | Ile199, Tyr398, Tyr435 | σ-π, π–π stacking | Parkinson's Disease |
| Calreticulin (CRT) | Trp200 (in binding pocket) | Shielding/Quenching | Cancer, Immune Response |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties.
For coumarin derivatives, DFT calculations are employed to understand how substituents on the coumarin core influence the molecule's stability and reactivity. nih.govresearchgate.net For instance, a theoretical study on 7-hydroxy-4-methylcoumarin derivatives utilized DFT to optimize the molecular geometry and analyze the potential energy surface. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. schrodinger.comuomphysics.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. uomphysics.net Conversely, a small gap indicates a molecule is more reactive. schrodinger.com This analysis is crucial in drug design, as it helps to predict the stability of a compound in a biological environment. DFT calculations are a standard method to compute this energy gap. researchgate.netschrodinger.com For example, the HOMO-LUMO energy gap for ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate was calculated to be 4.4216 eV, indicating good kinetic stability. uomphysics.net
From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and selectivity.
Key Descriptors:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
These parameters are valuable for predicting how a molecule like 7,8-Dimethoxy-4-methyl-2H-chromen-2-one might interact with biological macromolecules. Studies on other coumarins have used these descriptors to rationalize their observed biological activities. researchgate.net
The table below shows typical global reactivity descriptors calculated for a coumarin derivative using DFT.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / (2η) | Propensity to react |
| Electrophilicity Index (ω) | χ² / (2η) | Electrophilic nature of the molecule |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a protein-ligand complex over time, providing insights into the conformational changes and the stability of the binding. nih.govnih.gov
MD simulations are crucial for:
Confirming Docking Poses: Assessing the stability of the binding pose predicted by docking.
Analyzing Conformational Flexibility: Understanding how the ligand and protein adapt to each other upon binding.
Calculating Binding Free Energy: Providing a more accurate estimation of the binding affinity by considering the dynamic nature of the system.
In the context of coumarin research, MD simulations have been used to validate the stability of docked complexes, ensuring that the predicted interactions are maintained in a dynamic, solvated environment. nih.gov This provides greater confidence in the predicted binding mode and mechanism of action.
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal space into regions associated with each molecule, it provides a graphical representation of close contacts between neighboring molecules.
For 7,8-Dimethoxy-4-methyl-2H-chromen-2-one, this analysis would be invaluable for understanding its solid-state properties and how it interacts with itself and other molecules in a crystalline form, which can influence properties like solubility and dissolution rate.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Parameters for Research Tool Development
Before a compound can be considered a viable drug candidate, its ADME properties must be evaluated. In silico ADME prediction models use the chemical structure of a compound to estimate its pharmacokinetic properties, allowing for early-stage screening and optimization. nih.govresearchgate.net
These predictive models can significantly reduce the time and cost associated with drug development by flagging compounds with poor ADME profiles early on. nih.gov For coumarin derivatives, in silico tools are used to predict a range of parameters. nih.gov
Commonly Predicted ADME Parameters:
| Parameter | Description | Importance |
| Absorption | ||
| Human Oral Absorption | The percentage of the drug absorbed from the gut into the bloodstream. | Determines bioavailability after oral administration. |
| Caco-2 Permeability | Predicts intestinal absorption based on permeability through a model cell line. | High permeability is desirable for oral drugs. |
| Distribution | ||
| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood plasma. | Affects the free concentration of the drug available to act on its target. |
| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross the BBB to act on the central nervous system (CNS). | Crucial for neurological drugs; undesirable for others to avoid CNS side effects. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Predicts the potential to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions. |
| Excretion | ||
| Total Clearance | The rate at which a drug is removed from the body. | Influences dosing frequency and potential for accumulation. |
| Toxicity | ||
| hERG Inhibition | Predicts the potential to block the hERG potassium channel. | A key indicator of potential cardiotoxicity. |
| Ames Test | Predicts mutagenicity. | A critical early safety screen. |
By calculating these parameters for 7,8-Dimethoxy-4-methyl-2H-chromen-2-one, researchers can assess its drug-likeness and identify potential liabilities that may need to be addressed through chemical modification.
Advanced Research Directions and Future Perspectives
Design and Synthesis of Multi-Target Directed Ligands Incorporating the 7,8-Dimethoxy-4-methyl-2H-chromen-2-one Scaffold
The multifactorial nature of complex diseases like Alzheimer's disease (AD) has highlighted the limitations of the traditional "one-drug, one-target" approach. This has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. researchgate.netmdpi.comnih.govnih.govunibo.it The 2H-chromen-2-one (coumarin) skeleton is an attractive and privileged scaffold for the design of such MTDLs due to its versatile and readily accessible structure. nih.govmdpi.com
Researchers are exploring the 7,8-Dimethoxy-4-methyl-2H-chromen-2-one scaffold to create hybrid molecules that can address various pathological pathways. For instance, in the context of Alzheimer's disease, this coumarin (B35378) derivative could be linked to other pharmacophores to simultaneously target key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B). mdpi.comedgccjournal.org Inhibition of cholinesterases helps to increase acetylcholine (B1216132) levels, a key neurotransmitter for memory and cognition, while MAO-B inhibition can reduce oxidative stress in the brain. mdpi.comedgccjournal.org The design strategy often involves combining the coumarin core with established inhibitor templates, such as tacrine or cinnamic acid derivatives, to create novel MTDLs with potentially synergistic effects. mdpi.comnih.gov
Table 1: Potential Targets for MTDLs Based on the Coumarin Scaffold
| Target Class | Specific Examples | Relevance to Disease |
|---|---|---|
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease (Cognitive Decline) |
| Monoamine Oxidases | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases (Oxidative Stress) |
| Protein Kinases | EGFR, B-RAF | Cancer |
| Beta-Secretase (BACE-1) | BACE-1 | Alzheimer's Disease (Amyloid Plaque Formation) |
The synthesis of these MTDLs involves functionalizing the 7,8-Dimethoxy-4-methyl-2H-chromen-2-one core to allow for conjugation with other active moieties, a process that leverages the adaptable chemistry of the coumarin nucleus. nih.gov The resulting hybrid compounds are then evaluated for their ability to hit multiple targets, offering a more holistic therapeutic approach to complex diseases. nih.gov
Exploration of Novel Biological Activities and Mechanistic Pathways in Relevant Preclinical Models
The coumarin class of compounds is renowned for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. nih.govmdpi.com While the specific profile of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one is still under extensive investigation, its structural similarity to other biologically active coumarins suggests significant therapeutic potential.
Future research will focus on screening this compound and its derivatives against a broader range of biological targets in relevant preclinical models. For example, studies on related 4-methylcoumarins have demonstrated that those with ortho-dihydroxy substituents, structurally similar to the 7,8-dimethoxy arrangement, possess considerable neuroprotective and antioxidant properties. uniroma1.itnih.gov Specifically, 7,8-dihydroxy-4-methylcoumarin (B1670369) has been shown to protect against glutamate-induced toxicity and oxidative stress in neuronal cells. nih.gov This provides a strong rationale for investigating the neuroprotective capabilities of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one in models of neurodegenerative diseases.
Table 2: Investigated Biological Activities of Related Coumarin Derivatives
| Biological Activity | Coumarin Type | Potential Mechanism |
|---|---|---|
| Neuroprotection | 7,8-Dihydroxy-4-methylcoumarins | Scavenging of free radicals, inhibition of ROS formation. uniroma1.itnih.gov |
| Anticancer | Spirobenzo[h]chromene derivatives | Dual inhibition of EGFR and B-RAF. nih.gov |
| Antimicrobial | Coumarin-triazole conjugates | Inhibition of microbial growth and biofilm formation. nih.gov |
| Anti-inflammatory | General Coumarins | Modulation of inflammatory pathways. mdpi.com |
Mechanistic studies in preclinical models, such as cell cultures and animal models of disease, will be crucial to elucidate how 7,8-Dimethoxy-4-methyl-2H-chromen-2-one exerts its effects at the molecular level. These investigations will aim to identify specific protein interactions, signaling pathways, and cellular processes modulated by the compound.
Integration with Systems Biology and Omics Approaches to Elucidate Broader Biological Impacts
To fully understand the biological effects of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one, a holistic approach is necessary. Systems biology, which integrates multiple layers of biological data, offers a powerful framework for this purpose. nih.gov By combining various "omics" technologies, researchers can move beyond a single target and map the compound's impact across the entire biological network. mdpi.com
An integrated multi-omics approach would involve:
Genomics: To identify any genetic factors that might influence an individual's response to the compound.
Transcriptomics: To measure how the compound alters gene expression across the entire genome, revealing which cellular pathways are activated or suppressed.
Proteomics: To analyze changes in protein levels and post-translational modifications, providing insight into the compound's effect on cellular machinery.
Metabolomics: To profile changes in small-molecule metabolites, offering a functional readout of the physiological state of the cell or organism after treatment. nih.gov
By integrating these large-scale datasets, researchers can build comprehensive models of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers to monitor its efficacy. mdpi.com This systems-level perspective is crucial for translating basic research findings into clinical applications and for understanding the broader physiological impact of new therapeutic candidates. mdpi.com
Contribution to the Expanding Chemical Biology and Medicinal Chemistry Repertoire as a Versatile Synthetic Scaffold
The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.govmdpi.comresearchgate.net This designation is due to its presence in numerous biologically active compounds and its ability to serve as a template for the creation of diverse chemical libraries. mdpi.com The 7,8-Dimethoxy-4-methyl-2H-chromen-2-one molecule is a valuable addition to this repertoire, offering a unique substitution pattern that can be exploited for the synthesis of new derivatives.
Its role as a versatile synthetic scaffold is multifaceted:
Building Block for Complex Molecules: It serves as a starting material for the construction of more complex heterocyclic systems with novel biological properties. mdpi.com
Template for Drug Design: Its rigid bicyclic structure provides a fixed orientation for appended functional groups, facilitating rational drug design and structure-activity relationship (SAR) studies. researchgate.netnih.gov
Platform for New Chemical Probes: As discussed, its potential fluorescent properties make it an excellent platform for developing tools for chemical biology research.
The continued exploration of the synthesis and derivatization of 7,8-Dimethoxy-4-methyl-2H-chromen-2-one will undoubtedly lead to the discovery of new compounds with significant potential in both medicine and biological research, further cementing the importance of the coumarin scaffold in modern science. nih.govnih.gov
Q & A
Basic: What are the established synthetic routes for 7,8-Dimethoxy-4-methyl-2H-chromen-2-one, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation of hydroxylated coumarin precursors with appropriate methoxy and methyl substituents. A common method involves reacting 7-hydroxycoumarin derivatives with phenacyl bromides in the presence of a base (e.g., potassium carbonate) under reflux conditions . Key parameters for yield optimization include:
- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to ensure complete reaction.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) enhance reactivity.
- Purification : Column chromatography or recrystallization improves purity, with TLC monitoring to confirm reaction progress .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing 7,8-Dimethoxy-4-methyl-2H-chromen-2-one?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming substitution patterns. For example, methoxy groups (~δ 3.8–4.0 ppm) and methyl substituents on the chromenone core are identifiable .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between isomers.
- HPLC and TLC : Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) ensures purity, while TLC (silica gel, ethyl acetate/hexane eluent) monitors reaction intermediates .
Advanced: How can researchers resolve contradictions in crystallographic data during structural determination of this compound?
Answer:
Structural ambiguities (e.g., disordered methoxy groups or non-planar chromenone cores) require rigorous refinement using programs like SHELXL . Key steps include:
- Data quality : Ensure high-resolution X-ray data (≤ 0.8 Å resolution) to resolve electron density maps.
- Twinned data handling : Use the TWIN command in SHELXL to model overlapping lattices, common in chromenone derivatives due to symmetry .
- Validation tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC databases to compare bond lengths/angles with analogous structures .
Advanced: What experimental design strategies address discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial) across studies?
Answer:
Variability in bioactivity data often stems from differences in:
- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times to enable cross-study comparisons .
- Solubility factors : Use DMSO stock solutions with ≤0.1% v/v to avoid solvent toxicity artifacts.
- Mechanistic studies : Pair bioassays with enzymatic inhibition assays (e.g., COX-2 for anti-inflammatory activity) to correlate structure-activity relationships .
- Control compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .
Advanced: How can continuous flow reactors improve the scalability and reproducibility of synthesizing this compound?
Answer:
Continuous flow systems enhance scalability by:
- Precision in reaction parameters : Controlled residence times (e.g., 10–30 min) and temperature gradients minimize side reactions .
- Automated purification : In-line extraction modules separate intermediates, reducing manual handling.
- Green chemistry compliance : Solvent recycling (e.g., ethanol/water mixtures) aligns with sustainability goals .
Basic: What are the key challenges in derivatizing 7,8-Dimethoxy-4-methyl-2H-chromen-2-one for structure-activity studies?
Answer:
- Regioselectivity : Methoxy groups at C7 and C8 hinder electrophilic substitution; directed ortho-metalation (e.g., using LDA) can selectively functionalize C3 or C4 positions .
- Stability under acidic/basic conditions : Protect labile groups (e.g., methyl esters) during hydrolysis steps .
Advanced: How do computational methods complement experimental data in predicting the reactivity of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
